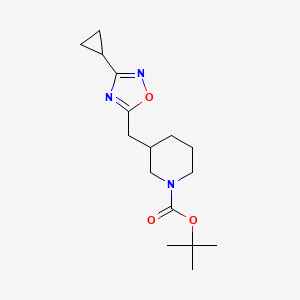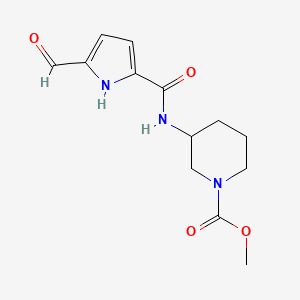![molecular formula C14H11N3O3 B2952131 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782662-35-4](/img/structure/B2952131.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a biochemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25 . It is used for proteomics research .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives, including 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have been the subject of extensive research due to their wide range of pharmacological effects . The chemical reactions involving these compounds can vary greatly depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid include a molecular weight of 269.25 and a molecular formula of C14H11N3O3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid”, focusing on six unique applications. Each field is given a separate section with a clear and descriptive heading.
Cytotoxic Activity Against Cancer Cells
The synthesized compounds of this chemical have been tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential as cancer therapeutics .
Chemotherapeutic Potential
There is interest in derivatives of this compound, such as monastrol, which acts as an inhibitor of mitotic kinesin, a potentially important target for cancer chemotherapy .
Anticancer Activity and SAR
Novel thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of the CDK enzyme .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for strategic use in optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Medicinal Chemistry Impact
These derivatives are a significant family of N-heterocyclic compounds that possess a high impact in medicinal chemistry due to their significant photophysical properties .
Fluorophore Development
Pyrazolo[1,5-a]pyrimidines-based fluorophores have emerged as an attractive alternative for [5,6]-fused N-heterocyclic systems due to their efficient synthetic approaches and easy functionalization methodology .
Future Directions
The future directions for research on 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds could involve further exploration of their synthesis pathways, investigation of their mechanisms of action, and development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core . This could potentially lead to new rational and efficient designs of drugs with enhanced anti-inflammatory activities and minimal toxicity .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a significant impact in medicinal chemistry .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets through various mechanisms .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to their significant impact in medicinal chemistry .
Pharmacokinetics
The molecular weight of this compound is reported to be 26926 , which could influence its bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant photophysical properties .
properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-8-11(14(18)19)16-13-6-7-15-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVDDQCRABHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)


![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)


![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)

